4-amino-3-(4-hydroxyphenyl)butanoic acid hydrochloride
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Overview
Description
4-amino-3-(4-hydroxyphenyl)butanoic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO3 It is a derivative of butanoic acid and contains both an amino group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(4-hydroxyphenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and nitroethane.
Condensation Reaction: The first step involves a condensation reaction between 4-hydroxybenzaldehyde and nitroethane in the presence of a base such as sodium ethoxide to form 4-hydroxy-β-nitrostyrene.
Reduction: The nitro group in 4-hydroxy-β-nitrostyrene is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The resulting compound is then hydrolyzed to form 4-amino-3-(4-hydroxyphenyl)butanoic acid.
Formation of Hydrochloride Salt: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-(4-hydroxyphenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
Oxidation: 4-amino-3-(4-oxophenyl)butanoic acid.
Reduction: 4-amino-3-(4-hydroxyphenyl)butylamine.
Substitution: 4-amino-3-(4-chlorophenyl)butanoic acid.
Scientific Research Applications
4-amino-3-(4-hydroxyphenyl)butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 4-amino-3-(4-hydroxyphenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, it may act as an inhibitor of enzymes involved in neurotransmitter metabolism, thereby influencing neurological functions.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-phenylbutanoic acid
- 4-amino-3-(3-hydroxyphenyl)butanoic acid
- 4-amino-3-(4-methoxyphenyl)butanoic acid
Uniqueness
4-amino-3-(4-hydroxyphenyl)butanoic acid hydrochloride is unique due to the presence of both an amino group and a hydroxyphenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications in research.
Properties
IUPAC Name |
4-amino-3-(4-hydroxyphenyl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c11-6-8(5-10(13)14)7-1-3-9(12)4-2-7;/h1-4,8,12H,5-6,11H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWTZYLBZJNKLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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